molecular formula C16H16N4O3S2 B10983094 ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10983094
M. Wt: 376.5 g/mol
InChI Key: NZWXGUICZXYPMK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a thiophene derivative, the pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone.

    Thiazole Ring Formation: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.

    Coupling Reactions: The pyrazole and thiazole intermediates are then coupled using a carbonylation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrazole rings.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-({[1-methyl-3-(phenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-({[1-methyl-3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds with phenyl or furan rings.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H16N4O3S2/c1-4-23-15(22)13-9(2)17-16(25-13)18-14(21)11-8-10(19-20(11)3)12-6-5-7-24-12/h5-8H,4H2,1-3H3,(H,17,18,21)

InChI Key

NZWXGUICZXYPMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CS3)C

Origin of Product

United States

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